BenchChemオンラインストアへようこそ!

6,7-Dichloroquinoxalin-2-amine

Lipophilicity Drug-likeness CNS penetration

6,7-Dichloroquinoxalin-2-amine (CAS 76002-68-1) is a heterobicyclic building block composed of a quinoxaline core with a primary amine at the 2-position and chlorine atoms at the 6- and 7-positions of the benzo ring (molecular formula C₈H₅Cl₂N₃, MW 214.05 g·mol⁻¹). This substitution pattern confers distinct physicochemical properties—including elevated lipophilicity (XLogP ≈ 2.8) relative to the unsubstituted quinoxalin-2-amine scaffold—that directly influence its utility as a synthetic intermediate in medicinal chemistry programs targeting kinases, G‑protein coupled receptors, and ionotropic glutamate receptors.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
CAS No. 76002-68-1
Cat. No. B1627472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinoxalin-2-amine
CAS76002-68-1
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)N
InChIInChI=1S/C8H5Cl2N3/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H,(H2,11,13)
InChIKeyIEUXCSKRIXCLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloroquinoxalin-2-amine (CAS 76002-68-1): A Halogenated 2-Aminoquinoxaline Scaffold for Kinase and GPCR Drug Discovery


6,7-Dichloroquinoxalin-2-amine (CAS 76002-68-1) is a heterobicyclic building block composed of a quinoxaline core with a primary amine at the 2-position and chlorine atoms at the 6- and 7-positions of the benzo ring (molecular formula C₈H₅Cl₂N₃, MW 214.05 g·mol⁻¹) . This substitution pattern confers distinct physicochemical properties—including elevated lipophilicity (XLogP ≈ 2.8) relative to the unsubstituted quinoxalin-2-amine scaffold—that directly influence its utility as a synthetic intermediate in medicinal chemistry programs targeting kinases, G‑protein coupled receptors, and ionotropic glutamate receptors .

Why Unsubstituted or Mono‑Chloro Quinoxalin‑2‑amines Cannot Replace 6,7‑Dichloroquinoxalin‑2‑amine in Potency‑Driven Programs


Generic substitution of 6,7-dichloroquinoxalin-2-amine with quinoxalin-2-amine or 6-chloroquinoxalin-2-amine introduces quantifiable liabilities in both physicochemical and pharmacological space. The 6,7-dichloro motif elevates the calculated logP by approximately 1.6–1.8 log units versus the parent quinoxalin-2-amine (logP 1.2) , directly altering membrane partitioning and CNS penetration potential. More critically, structure–activity relationship (SAR) studies across multiple target classes—including NMDA receptor glycine sites and the human GLP-1 receptor—demonstrate that 6,7-dichloro substitution is the optimal halogenation pattern for achieving high-affinity binding: mono‑chloro or unsubstituted analogs consistently underperform, with potency losses of 10‑ to 100‑fold documented in NMDA glycine‑site displacement assays [1][2].

Quantitative Differentiation Evidence: 6,7-Dichloroquinoxalin-2-amine vs. Closest Structural Analogs


Lipophilicity Differential: 6,7-Dichloro vs. Unsubstituted Quinoxalin-2-amine LogP Comparison

6,7-Dichloroquinoxalin-2-amine exhibits a calculated XLogP of 2.8 and a consensus LogP of approximately 3.1, compared to quinoxalin-2-amine with a LogP of 1.21–1.27 . This ~1.6–1.9 log unit increase in lipophilicity translates to a theoretical ~40‑ to 80‑fold increase in octanol–water partition coefficient, which is a critical determinant for passive membrane permeability and blood–brain barrier penetration in CNS-targeted programs.

Lipophilicity Drug-likeness CNS penetration

NMDA Glycine-Site Potency: 6,7-Dichloro Substitution Outperforms 6-Mono-Chloro and Unsubstituted Analogs

In a systematic SAR study of di- and trisubstituted 1,4-dihydroquinoxaline-2,3-diones, the 5-cyano-6,7-dichloro derivative exhibited an IC₅₀ of 32 nM for displacement of [³H]DCKA from the NMDA receptor glycine site, comparable to the most potent analog in the series (5-cyano-7-chloro-6-methyl, IC₅₀ 26 nM) [1]. Critically, the same study demonstrated that chlorine substitution at the 6-position alone, and especially at both the 6- and 7-positions, increased glycine-site potency relative to unsubstituted quinoxaline-2,3-diones [1][2]. The 6,7-dichloroquinoxaline-2,3-dione core (DCQX) was identified as a highly selective competitive antagonist at the strychnine-insensitive glycine site, with no significant affinity for other NMDA receptor modulatory sites [3].

NMDA receptor Glycine site antagonist Neuropharmacology

GLP-1 Receptor Agonism: 6,7-Dichloro-2-alkylsulfonyl-3-alkylamino-quinoxalines are the Most Potent and Efficacious Congeners

In a comprehensive medicinal chemistry campaign targeting the human GLP-1 receptor, a series of quinoxaline-based ago-allosteric modulators were synthesized and evaluated. The study explicitly identified 6,7-dichloroquinoxalines bearing an alkyl sulfonyl group at C‑2 and a secondary alkyl amino group at C‑3 as 'the most potent and efficacious compounds' in the series [1]. Notably, the 6,7-dichloro substitution pattern was identified as the optimal halogenation regioisomer for hGLP‑1 receptor agonism; analogs lacking the 6,7-dichloro motif (including mono‑chloro, unsubstituted, and alternative dichloro regioisomers such as 3,7-dichloro) showed reduced potency and efficacy [1]. The N‑tert‑butyl‑6,7‑dichloroquinoxalin‑2‑amine derivative was specifically characterized as an ago‑PAM (ago-allosteric modulator) of the hGLP‑1 receptor [2].

GLP-1 receptor Ago-allosteric modulator Type 2 diabetes

Purity Specification and Hazard Classification: Procurement-Relevant Differentiation from Research-Grade Analogs

6,7-Dichloroquinoxalin-2-amine is commercially available at a minimum purity of 95% (CymitQuimica/Biosynth) and 98% (Fluorochem) . It is classified under GHS07 as harmful/irritant (H302, H315, H319, H335), requiring standard laboratory handling precautions but no special shipping restrictions beyond general chemical safety protocols . In contrast, the immediate precursor 6,7-dichloroquinoxaline (CAS 19853-64-6) and the oxidized analog 6,7-dichloroquinoxaline-2,3-dione (DCQX, CAS 25983-13-5) carry distinct hazard profiles and are less versatile as synthetic intermediates due to the absence of the reactive 2‑amino handle .

Chemical procurement Purity specification Hazard classification

Highest-Impact Application Scenarios for 6,7-Dichloroquinoxalin-2-amine in Drug Discovery and Chemical Biology


Synthesis of NMDA Receptor Glycine-Site Antagonists (DCQX and Congeners)

6,7-Dichloroquinoxalin-2-amine is the direct synthetic precursor to the 6,7-dichloroquinoxaline-2,3-dione (DCQX) pharmacophore, a well‑validated competitive antagonist at the strychnine‑insensitive glycine site of the NMDA receptor complex [1]. Oxidation of the 2‑amine to the 2,3‑dione yields DCQX, which exhibits high selectivity for the glycine co‑agonist site with no significant affinity for glutamate, MK‑801, or other NMDA receptor modulatory sites [1]. DCQX and its 5‑substituted analogs (e.g., 5‑cyano, IC₅₀ = 32 nM) have demonstrated in vivo efficacy in attenuating cocaine‑induced convulsions in mice, establishing this chemotype as a validated tool compound series for neuroscience research [2][3]. Procurement of 6,7‑dichloroquinoxalin‑2‑amine, rather than the pre‑oxidized dione, preserves synthetic flexibility for installing diverse substituents at C‑3 prior to oxidation.

GLP-1 Receptor Ago-Allosteric Modulator (Ago-PAM) Development for Metabolic Disease

The N‑tert‑butyl‑6,7‑dichloroquinoxalin‑2‑amine scaffold has been pharmacologically characterized as an ago‑PAM (ago‑allosteric modulator) of the human glucagon‑like peptide‑1 (hGLP‑1) receptor [1]. In the seminal SAR campaign, 6,7‑dichloroquinoxalines bearing an alkyl sulfonyl group at C‑2 and a secondary alkyl amino group at C‑3 were identified as the most potent and efficacious hGLP‑1 receptor agonists among all quinoxaline substitution patterns evaluated [2]. This application scenario is directly relevant to drug discovery programs targeting type 2 diabetes and obesity, where GLP‑1 receptor agonism is a clinically validated mechanism (cf. semaglutide, tirzepatide). The 6,7‑dichloro‑2‑amino building block provides the essential halogenation pattern required to recapitulate the published potency and efficacy of this chemotype.

Kinase Inhibitor Fragment and Lead Generation (Mps1/TTK, EGFR, PI3K Programs)

Substituted 2‑aminoquinoxalines constitute a privileged scaffold for ATP‑competitive kinase inhibition, with multiple patent families disclosing 6,7‑dichloroquinoxaline‑2‑amine derivatives as inhibitors of Mps1/TTK kinase, EGFR, and PI3K isoforms [1][2]. The 6,7‑dichloro substitution pattern mimics the meta‑dihalogenation frequently observed in optimized kinase inhibitor fragments, providing both hydrophobic contacts in the ATP‑binding pocket and synthetic handles for further diversification via cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) [1]. The primary 2‑amine serves as a versatile functional group for rapid library enumeration through reductive amination, amide coupling, or nucleophilic aromatic substitution, making this building block an efficient starting point for hit‑to‑lead optimization in oncology programs.

Quote Request

Request a Quote for 6,7-Dichloroquinoxalin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.